N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline
Overview
Description
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C14H18F3N and its molecular weight is 257.29 g/mol. The purity is usually 95%.
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Biological Activity
The compound ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one can be described as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 195.6 g/mol
The synthesis of this compound typically involves nucleophilic substitutions and can be derived from simpler pyrimidine precursors. For instance, it can be synthesized through reactions involving 5-fluoropyrimidine derivatives, which serve as key intermediates in the formation of various biologically active compounds .
Antimicrobial Properties
Research has indicated that pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against a range of bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were recorded between 0.625 µM to >50 µM against various pathogens .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies reported IC50 values indicating effective cytotoxicity against different cancer types, particularly lymphomas .
The biological activity of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
- Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it disrupts the synthesis pathways necessary for DNA replication in rapidly dividing cells .
Data Tables
Activity Type | Target Organisms/Cells | MIC/IC50 Values (µM) | Reference |
---|---|---|---|
Antibacterial | E. coli | 0.625 - >50 | |
Anticancer | Lymphoma cell lines | IC50 = 10 - 30 | |
Kinase Inhibition | Various kinases | IC50 = <20 |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one. The results indicated that the compound exhibited potent activity against Gram-negative bacteria, outperforming several traditional antibiotics under similar conditions .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in oncology .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h6-9,11,18H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKSPNEOLQLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651910 | |
Record name | N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-21-8 | |
Record name | N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.